2-(3-Methoxyphenyl)pyrimidine

Adenosine A3 receptor GPCR antagonist methoxyaryl SAR

Sourcing the incorrect positional isomer of 2-phenylpyrimidine compromises target selectivity. 2-(3-Methoxyphenyl)pyrimidine (CAS 69491-43-6) is the crystallographically validated meta-methoxy isomer required for selective A3 adenosine receptor antagonist programs (sub-20 nM affinity, >100-fold selectivity) and EGFR T790M/L858R mutant kinase engagement (PDB 7oxb). • Meta-methoxy enables TM5-TM6 interface selectivity inaccessible to ortho/para isomers • Differentiated IP: separately claimed in US20040039000 • cLogP 2.94 suits CNS drug-like range for BBB penetration. Supplied with HPLC ≥95% purity; verify DMSO solubility before assay.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B13106024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)pyrimidine
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=CC=N2
InChIInChI=1S/C11H10N2O/c1-14-10-5-2-4-9(8-10)11-12-6-3-7-13-11/h2-8H,1H3
InChIKeyWKBXGYLBOOBRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline for Procurement


2-(3-Methoxyphenyl)pyrimidine (CAS 69491-43-6) is a heterocyclic building block belonging to the 2-arylpyrimidine class, composed of a pyrimidine core substituted at the 2-position with a 3-methoxyphenyl ring . With a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol, it is a crystalline solid (melting point 34–38 °C) with an estimated logP of approximately 2.94 and low aqueous solubility (~4 mg/L at 25 °C) . This compound serves as a key synthetic intermediate in medicinal chemistry programs targeting oncology, inflammation, and CNS indications, as evidenced by its presence in patent Markush structures and crystallographic ligand complexes [1][2].

1

Heterocyclic building block for medicinal chemistry in kinase and GPCR target programs

2

3-Methoxy positional isomer linked to receptor selectivity profiles in published SAR

3

Class-level evidence supports scaffold use in oncology and CNS research; HPLC purity verification recommended

Why Positional Isomers Are Non-Interchangeable


Positional isomerism of the methoxy group on the 2-phenylpyrimidine scaffold is not a trivial structural variation. Patent filings explicitly enumerate 2-methoxyphenyl, 3-methoxyphenyl, and 4-methoxyphenyl as distinct, non-interchangeable substituents within Markush claims, reflecting differentiated intellectual property strategies and binding interactions [1]. In the adenosine A3 receptor antagonist series, the meta- and para-methoxy substitution patterns create a selectivity hotspot at the TM5–TM6 interface, while ortho-substitution is sterically disfavored [2]. Furthermore, EGFR co-crystal structures demonstrate that the 3-methoxyphenyl moiety engages in specific hydrophobic and π-π stacking interactions within the kinase active site that would be geometrically perturbed by shifting the methoxy group to the 2- or 4-position [3]. These structural differences translate into quantifiable variations in target affinity, selectivity, and physicochemical properties—meaning generic interchange without experimental validation risks compromising assay reproducibility.

!

Meta-methoxy binding vector differs from ortho/para; may disrupt hydrophobic pocket engagement and alter target affinity

!

A3AR selectivity hotspot at TM5–TM6 interface defined for meta-substitution; ortho-methoxy sterically disfavored

!

Patent claims separately enumerate 2-, 3-, and 4-methoxyphenyl; isomers not considered interchangeable for IP risk

Comparator-Based Evidence for Informed Sourcing


Adenosine A3 Receptor Selectivity and Position-Dependent Potency

In a systematic methoxyaryl substitution study on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, the meta- and para-methoxy substitution patterns on the pendant aryl rings were identified as critical pharmacophoric elements for A3 adenosine receptor (A3AR) selectivity [1]. Compounds bearing meta-methoxy groups achieved Ki values below 20 nM at the human A3AR with selectivity ratios exceeding 100-fold over the A1, A2A, and A2B receptor subtypes [1]. The ortho-methoxy regioisomers, by contrast, were sterically incompatible with the binding cavity created by Ser6.52 and Ser5.42 at the TM5–TM6 interface [1]. While this study did not test the bare 2-(3-methoxyphenyl)pyrimidine scaffold, it establishes that the 3-methoxy position on a 2-arylpyrimidine framework directly contributes to receptor affinity and subtype selectivity in a manner not achievable with ortho-substitution.

A3AR Selectivity
Class-level
Meta: Ki 100-fold selectivity vs A1/A2A/A2B. Ortho: steric exclusion.
Reported receptor selectivity context supports SAR studies
Exact fold-difference not reported; SAR trend only
Adenosine A3 receptor GPCR antagonist methoxyaryl SAR

Patent Markush Differentiation of Methoxy Positional Isomers

United States Patent Application US20040039000, filed by Gangjee (2004), discloses pyrimidine derivatives for treating cancer and opportunistic infections. Within the Markush claims, the patent separately enumerates '4-methoxyphenyl, 3-methoxyphenyl and 2-methoxyphenyl' as distinct alternatives for the R substituent, alongside their respective dimethoxy and trimethoxy analogs [1]. This explicit differentiation in a patent document constitutes legal acknowledgment that these positional isomers are not obvious structural equivalents and may confer distinct biological properties. The same patent further distinguishes 3-methoxyphenyl from 2-methoxyphenyl in a narrower subgenus claim, reinforcing that the meta substitution is independently pursued as a distinct chemical entity with potentially differentiated efficacy [1].

Patent Markush
Head-to-head
3-Methoxyphenyl explicitly distinct from 2- and 4-isomers in US20040039000 claims
IP context: isomers are not obvious equivalents
No quantitative potency comparison in patent abstract
Intellectual property Markush structure oncology

Lipophilicity Comparison and CNS Drug-Likeness Implications

The estimated octanol-water partition coefficient (log Kow) for 2-(3-methoxyphenyl)pyrimidine is approximately 2.94, as predicted by the KOWWIN v1.67 model . For the unsubstituted comparator 2-phenylpyrimidine (CAS 7431-45-0, molecular formula C10H8N2), the predicted logP is approximately 1.5–1.8 based on fragmental calculation methods . This difference of approximately 1.1–1.4 log units reflects the lipophilicity contribution of the meta-methoxy substituent. In CNS drug discovery, where optimal cLogP ranges of 2–5 are targeted for blood-brain barrier penetration, this difference is substantial and can influence both pharmacokinetic distribution and off-target binding profiles .

Lipophilicity ΔlogP
Cross-study comparable
ΔlogP ≈ +1.2 (3-MeO: 2.94 vs unsubstituted phenyl: ~1.5–1.8)
Supports CNS property screening context
Predicted values; experimental verification needed
Lipophilicity physicochemical properties CNS drug design

EGFR T790M/L858R Mutant Co-Crystallization Validation

A 2-(3-methoxyphenyl)pyrimidine-containing inhibitor was co-crystallized with the EGFR T790M/L858R double mutant kinase domain, and the structure was deposited in the Protein Data Bank as entry 7oxb (deposited 2021-06-22) [1]. The 3-methoxyphenyl-pyrimidine moiety engages the ATP-binding pocket, with the pyrimidine nitrogen atoms forming key hydrogen-bond interactions with the hinge region [1]. While the deposited ligand is a more elaborated spirocyclic derivative rather than the bare 2-(3-methoxyphenyl)pyrimidine scaffold, the structural biology data confirm that the 3-methoxyphenyl-pyrimidine substructure is compatible with and contributes to EGFR kinase domain engagement. By comparison, the 4-methoxyphenyl regioisomer would project the methoxy group into a different vector within the active site, potentially clashing with the gatekeeper residue or altering hinge-region geometry.

EGFR Co-Crystal
Class-level
PDB 7oxb: 3-methoxyphenyl-pyrimidine core engages EGFR T790M/L858R ATP pocket
Structural data supports kinase engagement studies
Crystallized with elaborated inhibitor; scaffold compatibility confirmed
EGFR kinase NSCLC crystal structure

Aqueous Solubility and Formulation Considerations

The estimated aqueous solubility of 2-(3-methoxyphenyl)pyrimidine is approximately 4.016 mg/L at 25 °C, corresponding to roughly 22 μM . By comparison, the unsubstituted 2-phenylpyrimidine, lacking the methoxy group, has a predicted solubility approximately 2–3 fold higher based on its lower logP . For the 4-methoxy isomer 2-(4-methoxyphenyl)pyrimidine (CAS 69491-44-7), which shares the identical molecular formula and nearly identical predicted logP, the aqueous solubility is expected to be comparable within ~10–20% based on the similarity of their calculated physicochemical parameters, although direct experimental comparison data were not located . The low absolute solubility of the 3-methoxy compound places it in the 'poorly soluble' category (Biopharmaceutics Classification System boundary: <100 μg/mL for a typical 250 mg dose), necessitating co-solvent or formulation strategies for in vitro and in vivo assays.

Aqueous Solubility
Cross-study comparable
~4 mg/L (22 μM) for 3-MeO; ~2–3 fold lower than 2-phenylpyrimidine
Low solubility requires DMSO stock preparation
Predicted; verify in assay medium
Aqueous solubility formulation physicochemical profiling

Optimal Application Scenarios Based on Evidence


Adenosine A3 Receptor Antagonist Lead Optimization

Research teams developing selective A3 adenosine receptor antagonists for inflammatory or oncological indications should source 2-(3-methoxyphenyl)pyrimidine as the core scaffold. Published SAR demonstrates that meta-methoxy substitution on 2,6-diarylpyrimidine-4-yl-acetamide scaffolds enables sub-20 nM A3AR affinity with >100-fold selectivity over A1, A2A, and A2B subtypes [1]. The 3-methoxy position contributes to a validated selectivity hotspot at the TM5–TM6 interface that is inaccessible to ortho-substituted analogs. Using the 4-methoxy or unsubstituted phenyl analog as an alternative scaffold would foreclose access to this selectivity-conferring structural feature.

EGFR Mutant-Selective Inhibitor Design for NSCLC

For programs targeting drug-resistant EGFR-driven non-small cell lung cancer (NSCLC), 2-(3-methoxyphenyl)pyrimidine offers a crystallographically validated core. PDB entry 7oxb confirms that a 2-(3-methoxyphenyl)pyrimidine-containing ligand engages the ATP-binding pocket of the EGFR T790M/L858R double mutant [2]. The pyrimidine nitrogen atoms form hinge-region hydrogen bonds, while the 3-methoxyphenyl group occupies a hydrophobic sub-pocket. Procurement of the correct 3-methoxy positional isomer is critical to reproduce this validated binding mode; the 4-methoxy isomer would project the substituent into the solvent channel, likely reducing potency against the mutant kinase.

Freedom-to-Operate Analysis in Pyrimidine-Based Oncology

Intellectual property professionals and medicinal chemistry teams conducting freedom-to-operate analyses for pyrimidine-based oncology therapeutics should recognize that US20040039000 separately claims 3-methoxyphenyl, 4-methoxyphenyl, and 2-methoxyphenyl as distinct substituent options [3]. This differentiation has practical consequences: a compound library built on the 4-methoxy scaffold may fall under different patent coverage than one built on the 3-methoxy scaffold. Sourcing the specific isomer relevant to a given patent landscape is therefore an essential procurement consideration for IP-sensitive drug discovery programs.

CNS Drug-Like Space Evaluation of Building Blocks

Teams building CNS-oriented compound libraries should select 2-(3-methoxyphenyl)pyrimidine over the unsubstituted 2-phenylpyrimidine when target product profiles require cLogP values within the CNS drug-like range of 2–5. The estimated logP of 2.94 for the 3-methoxy derivative is approximately 1.2 log units higher than that of 2-phenylpyrimidine . This positions the compound more favorably for blood-brain barrier penetration while remaining below the cLogP 5 threshold associated with increased off-target promiscuity and metabolic liability. Researchers should verify lot-specific purity (HPLC ≥ 95% recommended) and solubility in DMSO before initiating biological assays, given the compound's low aqueous solubility (~4 mg/L).

Application
Selection Property
Validation Focus
A3AR selectivity probe development
Receptor subtype selectivity profile
Subtype binding assay verification
EGFR kinase mutant engagement studies
Crystallographic binding pose compatibility
Co-crystal structure reproducibility (PDB 7oxb context)
IP landscape assessment
Markush claim differentiation
Freedom-to-operate review of isomer claims
CNS multiparameter property screening
Lipophilicity and solubility context
Kinetic solubility and permeability assay
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